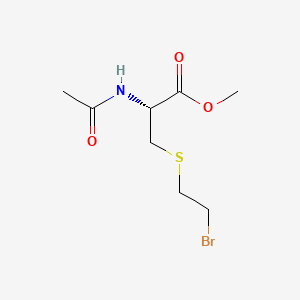
Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate is a chemical compound with the molecular formula C8H14BrNO3S and a molecular weight of 284174 It is a derivative of L-cysteine, an amino acid, and features a bromoethyl group attached to the sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate typically involves the reaction of L-cysteine with bromoethanol in the presence of an acetylating agent. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction. The process generally involves the following steps:
Acetylation: L-cysteine is acetylated using acetic anhydride to form N-acetyl-L-cysteine.
Bromination: The N-acetyl-L-cysteine is then reacted with bromoethanol to introduce the bromoethyl group.
Esterification: Finally, the product is esterified using methanol to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the sulfur atom and the bromoethyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide and other peroxides are often used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Hydrolysis Products: N-acetyl-S-(2-bromoethyl)-L-cysteine and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate involves its interaction with biological molecules, particularly proteins and enzymes. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetyl-S-(2-chloroethyl)-L-cysteinate: Similar structure but with a chloroethyl group instead of a bromoethyl group.
N-acetyl-S-(2-iodoethyl)-L-cysteinate: Contains an iodoethyl group.
N-acetyl-S-(2-hydroxyethyl)-L-cysteinate: Features a hydroxyethyl group.
Uniqueness
Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and properties compared to its chloro, iodo, and hydroxy analogs. The bromoethyl group is more reactive in substitution reactions, making this compound particularly useful in synthetic chemistry and biochemical applications.
Eigenschaften
CAS-Nummer |
77109-49-0 |
|---|---|
Molekularformel |
C8H14BrNO3S |
Molekulargewicht |
284.17 g/mol |
IUPAC-Name |
methyl (2R)-2-acetamido-3-(2-bromoethylsulfanyl)propanoate |
InChI |
InChI=1S/C8H14BrNO3S/c1-6(11)10-7(8(12)13-2)5-14-4-3-9/h7H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1 |
InChI-Schlüssel |
IWTQNTFCJNYJAZ-ZETCQYMHSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSCCBr)C(=O)OC |
Kanonische SMILES |
CC(=O)NC(CSCCBr)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



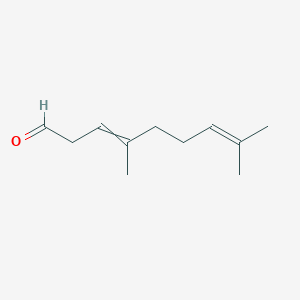
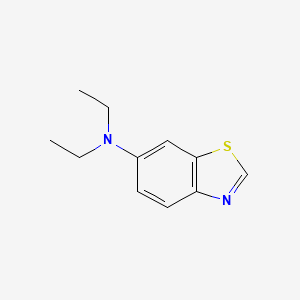
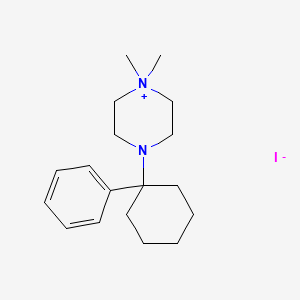
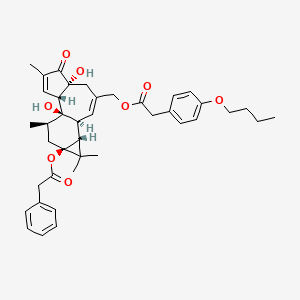
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)

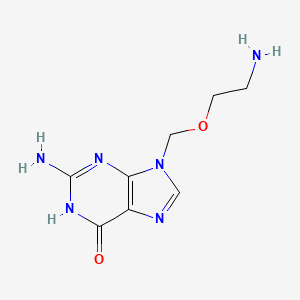
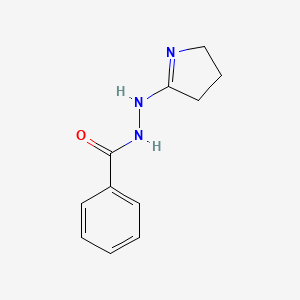
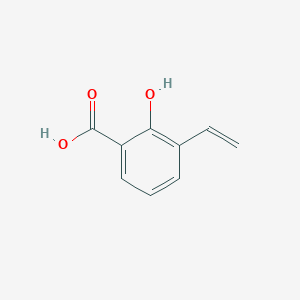
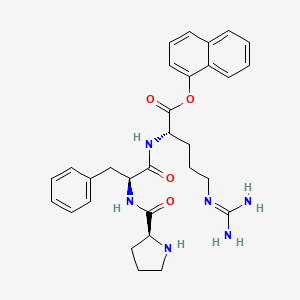
![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)

